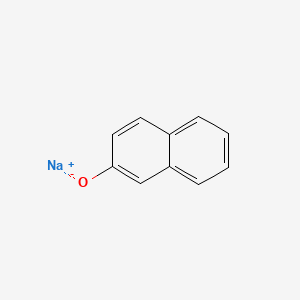

Sodium 2-naphtholate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

875-83-2 |

|---|---|

Fórmula molecular |

C10H8NaO |

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

sodium;naphthalen-2-olate |

InChI |

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H; |

Clave InChI |

ZNYPFGRLOVXIFH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)O.[Na] |

Otros números CAS |

875-83-2 |

Números CAS relacionados |

135-19-3 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

sodium 2-naphtholate synthesis from 2-naphthol and sodium hydroxide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium 2-naphtholate from 2-naphthol and sodium hydroxide. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, key quantitative data, and visual representations of the synthesis workflow and underlying chemical transformation.

Core Concepts and Reaction Mechanism

The synthesis of this compound from 2-naphthol is a classic acid-base reaction. 2-Naphthol, a weak acid, reacts with a strong base, sodium hydroxide, to form the corresponding salt, this compound, and water. The hydroxyl group on the naphthalene ring of 2-naphthol is deprotonated by the hydroxide ion.

The reaction is typically carried out in an aqueous solution or a suitable organic solvent, such as ethanol. The formation of the sodium salt significantly increases the water solubility of the naphthol derivative.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 | Colorless to yellowish crystalline solid[1] |

| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | White solid |

| This compound | C₁₀H₇NaO | 166.15 | >300 | Decomposes | Grayish-white to reddish-brown powder[2] |

Table 2: Solubility Data

| Compound | Solubility in Water | Solubility in Other Solvents |

| 2-Naphthol | 0.74 g/L[1] | Soluble in ethanol, ether, chloroform, benzene[3] |

| Sodium Hydroxide | 111 g/100 mL (20 °C) | Soluble in ethanol, methanol, glycerol |

| This compound | Very soluble[2] | Soluble in ethanol |

Experimental Protocol

This section provides a detailed methodology for the synthesis of an aqueous solution of this compound.

Materials:

-

2-Naphthol (C₁₀H₈O)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ethanol (optional, as a solvent)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Heating plate (if necessary for dissolution)

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 24% (w/v) aqueous solution of sodium hydroxide. For example, dissolve 24 g of NaOH pellets in distilled water and make up the volume to 100 mL.

-

Reaction Mixture: In a suitable beaker, add 41.0 g (0.285 moles) of 2-naphthol to 210 mL of distilled water.

-

Addition of Base: While stirring the 2-naphthol suspension, slowly add 59.7 mL of the 24% sodium hydroxide solution.

-

Dissolution: Continue stirring the mixture until all the solid 2-naphthol has dissolved, indicating the formation of this compound. Gentle heating may be applied to facilitate dissolution.

-

Final Dilution: Once a clear solution is obtained, it can be diluted with water to the desired final concentration. For instance, it can be diluted to a final volume of 567 mL.

Stoichiometry: The reaction proceeds in a 1:1 molar ratio between 2-naphthol and sodium hydroxide. It is common practice to use a slight excess of the base to ensure complete conversion of the 2-naphthol.

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Safety Precautions

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Naphthol: Harmful if swallowed or inhaled and can cause skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification steps may be necessary.

References

Sodium 2-Naphtholate (CAS 875-83-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Chemical Intermediate

Sodium 2-naphtholate, the sodium salt of 2-naphthol, is an important aromatic organic compound with the CAS number 875-83-2. It serves as a versatile intermediate in a variety of chemical syntheses, most notably in the production of dyes, pigments, and various pharmaceutical compounds.[1] Its utility stems from the reactive nucleophilic character of the naphtholate anion, making it a valuable building block in organic chemistry.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, safety data, and its role in organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a grayish-white powder that may change color to reddish or brownish upon exposure to light and air.[2] It is soluble in polar solvents like water and ethanol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 875-83-2 | [1][3] |

| Molecular Formula | C₁₀H₇NaO | [3] |

| Molecular Weight | 166.15 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [2] |

| Boiling Point | 285.5 °C at 760 mmHg | [2] |

| Flash Point | 144 °C | [2] |

| Density | 1.181 g/cm³ | [2] |

| Solubility | Soluble in water, ethanol, ether, chloroform, glycerol, and alkaline solutions. Almost insoluble in water. | [1][2] |

| IUPAC Name | sodium;naphthalen-2-olate | [3] |

Spectroscopic Data

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-naphthol. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Synthesis via Reaction with Sodium Hydroxide

This method involves the direct deprotonation of 2-naphthol using sodium hydroxide.

Materials:

-

2-Naphthol (41.0 g, 0.285 mole)

-

Sodium hydroxide solution (24%, 59.7 ml)

-

Water (210 ml)

Procedure:

-

In a suitable reaction vessel, combine 210 ml of water and 59.7 ml of 24% sodium hydroxide solution.

-

To this solution, add 41.0 g (0.285 mole) of 2-naphthol.

-

Stir the mixture until all the solid 2-naphthol has dissolved.

-

Dilute the resulting solution with water to a final volume of 567 ml.

-

Maintain the temperature of the solution between 12-15 °C.

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound using sodium hydroxide.

Experimental Protocol 2: Synthesis via Sulfonation and Alkaline Fusion of Naphthalene

This is a more traditional industrial method for producing 2-naphthol and its salts, starting from naphthalene.

Step 1: Sulfonation of Naphthalene

-

Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures (around 165 °C) to produce naphthalene-2-sulfonic acid.[4]

Step 2: Alkaline Fusion

-

The resulting sodium naphthalene-2-sulfonate is fused with molten potassium hydroxide at high temperatures (300-310 °C).[4] This cleaves the sulfonic acid group and forms the potassium salt of 2-naphthol.

-

Subsequent treatment with a sodium salt or sodium hydroxide yields this compound.

Step 3: Isolation

-

The product is then isolated from the reaction mixture.

Role in Chemical Synthesis and Potential Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic molecules due to the high reactivity of the naphtholate anion as a nucleophile.

Key Chemical Reactions

-

Ether Synthesis (Williamson Ether Synthesis): this compound readily reacts with alkyl halides to form 2-alkoxynaphthalenes.

-

Ester Synthesis: Reaction with acyl chlorides or anhydrides yields 2-naphthyl esters.

-

Azo Coupling: It is a crucial coupling component in the synthesis of azo dyes. The naphtholate is activated towards electrophilic attack by diazonium salts.

The following diagram illustrates the general role of this compound as a precursor in organic synthesis.

Caption: this compound as a precursor in various organic reactions.

Relevance to Drug Development

While the biological activity of this compound itself is not well-documented, its parent compound, 2-naphthol, and its derivatives are of significant interest in pharmaceutical research.[5] The naphthalene scaffold is present in numerous biologically active compounds.[3] Derivatives of 2-naphthol have been investigated for their antiseptic, antibacterial, antifungal, and anti-inflammatory properties.[5] Therefore, this compound serves as a crucial starting material for the synthesis of novel pharmaceutical agents. Researchers can utilize its reactivity to introduce various functional groups onto the naphthalene ring system, allowing for the fine-tuning of biological activity and the development of new therapeutic molecules.[5]

Safety and Handling

Comprehensive toxicological data for this compound is limited. Much of the available safety information is for its parent compound, 2-naphthol.

Toxicity Data (for 2-Naphthol)

| Parameter | Value | Species | Route | Source(s) |

| LD50 (Oral) | 1320 mg/kg bw | Rat | Oral | [6] |

| LC50 (Inhalation) | > 2200 mg/m³ (4h) | Rat | Inhalation | [6] |

| Aquatic Toxicity (LC50, 96h) | 3.46 mg/l | Pimephales promelas (fathead minnow) | - | [6] |

Note: This data is for 2-naphthol, not this compound. It should be used as a guide for handling precautions.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area.[7]

-

Personal Protective Equipment:

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water.[7]

-

Conclusion

This compound (CAS 875-83-2) is a fundamentally important chemical intermediate with significant applications in the synthesis of dyes, pigments, and as a precursor for pharmaceutical compounds. Its well-defined reactivity makes it a valuable tool for organic chemists. While direct biological activity data is scarce, its role as a building block for creating potentially therapeutic molecules underscores its importance in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide on Sodium 2-naphtholate: Physicochemical Properties

This guide provides essential physicochemical data for sodium 2-naphtholate, a compound frequently utilized in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Parameter | Value | Citations |

| Molecular Formula | C₁₀H₇NaO | [1][][3] |

| Molecular Weight | 166.15 g/mol | [1] |

| Alternate Molecular Formula | C₁₀H₈NaO | [4] |

| Alternate Molecular Weight | 167.16 g/mol | [4] |

| IUPAC Name | sodium;naphthalen-2-olate | [][4] |

| CAS Number | 875-83-2 | [1][][4] |

| Appearance | Grayish-white to white or off-white powder | [5][6] |

Note: Minor variations in molecular weight can be attributed to different calculation methods by various databases.

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a well-characterized compound like this compound is typically not presented in the form of novel experimental protocols within a technical guide. These values are established through standard analytical techniques such as:

-

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of a compound.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, sodium, oxygen) in the compound, which is then used to empirically derive the chemical formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR data can confirm the presence and ratio of different atoms, supporting the proposed molecular formula.

Given that this compound is a standard chemical reagent, detailed experimental protocols for the redetermination of its basic properties are not typically published as novel research.

Logical Relationships and Workflows

The request for diagrams illustrating signaling pathways, experimental workflows, or logical relationships is not applicable to the presentation of fundamental physicochemical data for a single, simple organic compound. Such visualizations are relevant for describing complex biological processes, multi-step experimental procedures, or intricate logical frameworks, none of which are pertinent to the molecular formula and weight of this compound.

To illustrate the basic synthesis of this compound, a simple reaction diagram can be represented.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Sodium 2-Naphtholate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium 2-naphtholate, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of its synthesis and experimental workflows.

Core Topic: Solubility Profile of this compound

This compound (C₁₀H₇NaO), the sodium salt of 2-naphthol, is a grayish-white powder that may change color upon exposure to light and air. Its solubility is a fundamental physical property that dictates its application in various chemical processes.

Quantitative Solubility Data

The solubility of this compound and its parent compound, 2-naphthol, in various solvents is summarized below. It is important to note a significant discrepancy in the reported aqueous solubility of this compound. Some sources indicate high solubility, which is expected for a sodium salt of an organic acid, while others provide a low quantitative value. This may be due to the misattribution of the low solubility of 2-naphthol to its sodium salt in some databases.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 756 mg/L[1] |

| Water | Ambient | Very soluble[2] | |

| Ethanol | Ambient | Very soluble[1] | |

| Benzene | Ambient | Soluble[1] | |

| Ether | Ambient | Soluble[1] | |

| Chloroform | Ambient | Soluble[1] | |

| Glycerol | Ambient | Soluble[1] | |

| 2-Naphthol | Water | 20 | 1 g/L |

| Water | 25 | 740 mg/L[3] | |

| Water | 100 (boiling) | 12.5 g/L[1] | |

| Ethanol | Ambient | 1250 g/L (1 g in 0.8 mL)[1] | |

| Ether | Ambient | 769 g/L (1 g in 1.3 mL)[1] | |

| Chloroform | Ambient | 59 g/L (1 g in 17 mL)[1] | |

| Methanol | Ambient | Soluble[4] | |

| Isopropanol | Ambient | Soluble[4] |

Note: The solubility data for 2-naphthol is provided as a reference due to the limited quantitative data for this compound in organic solvents. The similar molecular structure, apart from the salt formation, suggests that 2-naphthol's behavior in organic solvents can offer insights into the potential solubility of its sodium salt.

Experimental Protocols

Synthesis of this compound from 2-Naphthol

A straightforward method for the preparation of this compound involves the reaction of 2-naphthol with a sodium base.

References

An In-depth Technical Guide to the Stability and Storage of Sodium 2-Naphtholate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sodium 2-naphtholate. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle. Due to the limited availability of specific quantitative stability data in published literature, this guide combines established physicochemical properties with inferred knowledge from its parent compound, 2-naphthol, and outlines best practices for stability assessment based on international guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate stability studies and storage protocols.

| Property | Value | Reference(s) |

| Chemical Name | Sodium naphthalen-2-olate | [1] |

| Synonyms | Sodium 2-naphthoxide, Sodium beta-naphtholate | [2][3] |

| CAS Number | 875-83-2 | [1] |

| Molecular Formula | C₁₀H₇NaO | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | Grayish-white to off-white crystalline powder.[2][] | [2][] |

| Melting Point | > 300°C | [2] |

| Boiling Point | 285.5°C (for 2-naphthol) | [] |

| Solubility | Soluble in water, alcohol, ether, chloroform, and glycerol.[5] | [5] |

| InChI Key | AJXVJQAPXVDFBT-UHFFFAOYSA-M | [1] |

Stability Profile and Degradation

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation from light and air.[2] The primary physical manifestation of degradation is a change in color from a grayish-white to a reddish or brownish hue upon exposure.[2]

Inferred Degradation Pathways

While specific degradation pathways for solid this compound are not extensively documented, studies on its parent compound, 2-naphthol, in aqueous solutions provide insights into potential degradation products. These studies have identified several compounds resulting from oxidative and photodegradation processes.

The primary degradation of 2-naphthol in aqueous solution often proceeds through hydroxylation and oxidation, leading to the formation of quinones and other related compounds.[6][7] Key identified degradation products of 2-naphthol include:

It is plausible that under oxidative stress (exposure to air) and/or photolytic stress (exposure to light), solid this compound may undergo similar transformations on its surface, leading to the observed color change.

Incompatibilities

To maintain the stability of this compound, contact with the following substances should be avoided:

-

Strong oxidizing agents: Can lead to rapid and potentially hazardous reactions.

-

Acids: Will protonate the naphtholate to form 2-naphthol.

-

Strong bases

-

Acid anhydrides

-

Acid chlorides

Recommended Storage and Handling

Proper storage and handling are critical to preserving the quality of this compound.

Storage Conditions

The recommended storage conditions are as follows:

-

Temperature: Store in a cool location.

-

Atmosphere: Store in a dry, well-ventilated area under an inert atmosphere if possible.

-

Container: Keep containers tightly closed.

-

Light: Protect from direct sunlight and UV light.

Handling Precautions

When handling this compound, the following precautions should be observed:

-

Use in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Avoid the formation of dust.

-

Prevent contact with incompatible materials.

Experimental Protocols for Stability Assessment

Due to the absence of standardized, publicly available stability data for this compound, researchers may need to conduct their own stability studies. The following protocols are based on ICH guidelines and methodologies reported for related compounds, and can be adapted as necessary.[8][9][10]

General Workflow for a Stability Study

A typical stability study involves exposing the substance to various environmental conditions and analyzing it at specific time points.

Protocol for Photostability Testing (Adapted from ICH Q1B)

This protocol is designed to assess the impact of light on the stability of this compound.[11][12][13]

Objective: To evaluate the photosensitivity of solid this compound.

Materials:

-

This compound

-

Chemically inert, transparent containers (e.g., quartz or borosilicate glass dishes)

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Calibrated radiometer and lux meter

-

Dark control samples wrapped in aluminum foil

-

Analytical instrumentation for analysis (e.g., HPLC-UV/DAD)

Methodology:

-

Sample Preparation: Spread a thin layer (not more than 3 mm thick) of this compound in the transparent containers. Prepare at least two sets of samples: one for light exposure and one for the dark control.

-

Exposure Conditions: Place the samples in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]

-

Dark Control: Store the dark control samples in the same chamber, protected from light.

-

Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples.

-

Visual Inspection: Note any changes in color or physical appearance.

-

Assay: Determine the potency of this compound.

-

Impurity Profiling: Identify and quantify any degradation products using a stability-indicating analytical method.

-

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[9][10][14]

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat as necessary (e.g., 60°C for 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Heat as necessary. Neutralize before analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a specified period.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C, 100°C) for an extended period.

-

Photodegradation: Follow the protocol for photostability testing described above.

Analysis:

-

Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the degradation products.

-

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of detecting and quantifying impurities at relevant levels.[15]

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method that can separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Key Steps in Method Development:

-

Column and Mobile Phase Screening: Test various stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers and pH values) to achieve optimal separation.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation study to ensure that all degradation products are resolved from the main peak and from each other.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary sensitivities are to light and air, which can lead to discoloration and the formation of degradation products. This guide provides a framework for the proper storage, handling, and stability assessment of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies using the methodologies outlined herein to establish a suitable shelf-life and ensure the quality of the material for its intended use.

References

- 1. This compound | C10H7NaO | CID 23664630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 2-naptholate [chem.ualberta.ca]

- 3. This compound|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. scispace.com [scispace.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pharmatutor.org [pharmatutor.org]

- 13. database.ich.org [database.ich.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sgs.com [sgs.com]

historical methods for industrial production of sodium 2-naphtholate

An In-depth Technical Guide on the Historical Methods for Industrial Production of Sodium 2-Naphtholate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the industrial production of this compound. The primary and most historically significant method involves a two-step process: the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, followed by the alkali fusion of the resulting sulfonic acid salt.

Core Production Pathway: Sulfonation and Alkali Fusion

The traditional industrial synthesis of this compound is a robust process that begins with naphthalene, a readily available hydrocarbon from coal tar.[1] The process is characterized by two key transformations:

-

Sulfonation of Naphthalene : Naphthalene is reacted with concentrated sulfuric acid. The position of the sulfonic acid group on the naphthalene ring is temperature-dependent. To exclusively synthesize the 2-substituted isomer, which is the precursor to this compound, the reaction is carried out at elevated temperatures.[2] At temperatures above 150°C, the thermodynamically more stable 2-naphthalenesulfonic acid is the predominant product.[3]

-

Alkali Fusion : The sodium salt of naphthalene-2-sulfonic acid is then fused with molten sodium hydroxide at high temperatures. This step cleaves the sulfonic acid group and introduces a hydroxyl group, which is subsequently converted to its sodium salt, yielding this compound.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the historical industrial production of this compound, based on available literature and patent specifications.

Table 1: Sulfonation of Naphthalene to Sodium Naphthalene-2-sulfonate

| Parameter | Value | References |

| Reactants | ||

| Naphthalene | 1 part by weight | [6] |

| Sulfuric Acid (98%) | 0.95 - 1.2 parts by weight | [6][7] |

| Reaction Conditions | ||

| Temperature | 160 - 170 °C | [8] |

| Reaction Time | 2 - 12 hours | [9] |

| Pressure | Atmospheric | [10] |

| Neutralization Agent | Sodium Hydroxide or Sodium Carbonate | [8] |

| Product Yield | ~54% (for sodium naphthalene-2-sulfonate) | [2] |

Table 2: Alkali Fusion of Sodium Naphthalene-2-sulfonate to this compound

| Parameter | Value | References |

| Reactants | ||

| Sodium Naphthalene-2-sulfonate | 1 part by weight | [11] |

| Sodium Hydroxide | 2 - 3 parts by weight | [12] |

| Reaction Conditions | ||

| Temperature | 300 - 340 °C | [4][9] |

| Reaction Time | 2 - 3 hours | [9][13] |

| Pressure | Atmospheric | [14] |

| Product | This compound | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the historical industrial production of this compound.

Protocol 1: Sulfonation of Naphthalene and Isolation of Sodium Naphthalene-2-sulfonate

1. Reaction Setup:

-

A cast-iron reaction vessel equipped with a mechanical stirrer and a heating mantle is charged with 98% sulfuric acid.[15]

2. Sulfonation:

-

The sulfuric acid is heated to approximately 160°C.

-

Molten naphthalene is gradually added to the hot acid with vigorous stirring.[15]

-

The reaction mixture is maintained at 160-165°C for 2 to 4 hours to ensure the preferential formation of naphthalene-2-sulfonic acid.[4]

3. Hydrolysis of 1-isomer (Optional but common):

-

After the initial reaction, a small amount of water or steam is introduced, and the temperature is held at 140-150°C. This step selectively hydrolyzes the kinetically favored but undesired naphthalene-1-sulfonic acid back to naphthalene, which can be removed.[8]

4. Neutralization and Isolation:

-

The reaction mixture is cooled and then cautiously poured into a large volume of water.

-

The aqueous solution is neutralized with a sodium hydroxide or sodium carbonate solution to a pH of approximately 6.5-7.0.[6]

-

The resulting solution contains sodium naphthalene-2-sulfonate. This salt can be isolated by salting out with sodium chloride, followed by filtration and drying.[11]

Protocol 2: Alkali Fusion to Produce this compound

1. Reaction Setup:

-

A high-temperature-resistant iron or nickel crucible equipped with a powerful stirrer is used for the fusion.[11]

2. Fusion:

-

Sodium hydroxide is placed in the crucible and heated until it melts (around 320°C).

-

Dried, powdered sodium naphthalene-2-sulfonate is gradually added to the molten sodium hydroxide with continuous stirring.[4]

-

The temperature of the fusion mixture is maintained between 320°C and 340°C for approximately 2 hours.[9] During this process, water and sodium sulfite are formed as byproducts.[1]

3. Product Work-up:

-

After the reaction is complete, the molten mass is carefully poured onto a cooling surface.

-

The solidified product, which is crude this compound, is then dissolved in water.

-

This aqueous solution can be used directly in subsequent reactions or further purified. To obtain 2-naphthol, the solution is acidified.[1]

Process Visualization

The following diagrams illustrate the key workflows in the historical industrial production of this compound.

Caption: Overall workflow for the industrial production of this compound.

Caption: Detailed experimental workflow for the sulfonation step.

Caption: Detailed experimental workflow for the alkali fusion step.

References

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. shokubai.org [shokubai.org]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Sulfonation and alkali fusion optimized production process for 2- naphthol - Eureka | Patsnap [eureka.patsnap.com]

- 7. Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Eureka | Patsnap [eureka.patsnap.com]

- 8. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]

- 10. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]

- 13. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]

- 14. US2544881A - Preparation of anhydrous sodium beta-naphtholate and carbonation thereof - Google Patents [patents.google.com]

- 15. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties and Color Stability of Sodium 2-Naphtholate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-naphtholate, the sodium salt of 2-naphthol, is a crucial intermediate in the synthesis of dyes, pigments, and various organic compounds.[1] Its utility in research and industrial applications is well-established; however, a thorough understanding of its physical characteristics, particularly its propensity for color change, is paramount for its proper handling, storage, and application. This guide provides an in-depth analysis of the physical appearance of this compound, the mechanisms behind its color change, and detailed experimental protocols for its synthesis and handling.

Physical Appearance

This compound is typically a grayish-white, white, or off-white crystalline powder or leaflets.[][3] Its appearance can be influenced by the purity of the material and the method of preparation.

| Property | Description | References |

| Physical State | Solid, powder, or leaflets | [] |

| Color | Grayish-white, white, or off-white | [][3] |

| Odor | Slight | [] |

Color Change: A Manifestation of Oxidation

A notable characteristic of this compound is its tendency to change color to reddish or brownish upon exposure to air and light.[3] This phenomenon is attributed to the oxidation of the naphtholate anion. The electron-rich aromatic system is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light.

The proposed mechanism involves the formation of naphthoxy radicals, which can then couple and undergo further oxidation to form highly colored quinone-type structures. The extended conjugation in these resulting compounds is responsible for the absorption of light in the visible region, leading to the observed color.

Logical Diagram of Color Change

References

An In-depth Technical Guide to the pKa and Basicity of Sodium 2-Naphtholate

This guide provides a comprehensive overview of the acidity constant (pKa) of 2-naphthol and the resulting basicity of its conjugate base, sodium 2-naphtholate. This information is critical for researchers, scientists, and drug development professionals working with this chemical entity in various applications, including organic synthesis and pharmaceutical sciences.

Core Concepts: Acidity and Basicity

The acidity of 2-naphthol, the conjugate acid of this compound, is a measure of its ability to donate a proton (H+). This is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

Conversely, the basicity of this compound refers to the ability of the 2-naphtholate anion to accept a proton. The strength of a base is quantified by the pKb value, which is the negative logarithm of the base dissociation constant (Kb). A lower pKb value signifies a stronger base. The relationship between the pKa of an acid and the pKb of its conjugate base is defined by the ion product of water (Kw), which is approximately 14 at 25°C.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the acidity of 2-naphthol and the basicity of this compound.

| Parameter | Compound | Value | Notes |

| pKa | 2-Naphthol | 9.51[1][2][3][4] | The pKa of the hydroxyl proton. |

| Ka | 2-Naphthol | 3.09 x 10-10 | Calculated from the pKa (Ka = 10-pKa). |

| pKb | This compound | 4.49 | Calculated from the pKa of 2-naphthol (pKb = 14 - pKa). |

| Kb | This compound | 3.24 x 10-5 | Calculated from the pKb (Kb = 10-pKb). |

Acid-Base Equilibrium

The equilibrium between 2-naphthol and its conjugate base, the 2-naphtholate anion, is fundamental to understanding its chemical behavior in solutions of varying pH. The following diagram illustrates this relationship.

Caption: Acid-base equilibrium of 2-naphthol and this compound.

Experimental Protocol: Determination of 2-Naphthol pKa by UV-Vis Spectrophotometry

The pKa of 2-naphthol can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.[5] This method relies on the principle that the protonated form (2-naphthol) and the deprotonated form (2-naphtholate) have distinct molar absorptivities at specific wavelengths.

Materials:

-

2-Naphthol

-

Hydrochloric acid (HCl) solutions of known concentrations

-

Sodium hydroxide (NaOH) solutions of known concentrations

-

Buffer solutions of various known pH values (e.g., phosphate or borate buffers)

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-naphthol of a known concentration in a suitable solvent (e.g., ethanol or methanol) to ensure solubility.

-

Preparation of Solutions at Various pH:

-

Prepare a series of solutions with the same concentration of 2-naphthol but varying pH. This is achieved by diluting the stock solution into a series of buffer solutions, as well as into acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Measure the final pH of each solution using a calibrated pH meter.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in acidic solution) and the fully deprotonated form (in basic solution).

-

Select a wavelength where the difference in absorbance between the two forms is significant.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(Ab - A) / (A - Aa)] Where:

-

A is the absorbance of the solution at a given pH.

-

Aa is the absorbance of the fully protonated form (in acidic solution).

-

Ab is the absorbance of the fully deprotonated form (in basic solution).

-

-

By plotting log[(Ab - A) / (A - Aa)] against pH, a straight line should be obtained. The pKa is the pH at which the log term is zero.

-

The following workflow diagram illustrates the experimental process for determining the pKa of 2-naphthol.

Caption: Experimental workflow for pKa determination of 2-naphthol.

Basicity of this compound

This compound is the sodium salt of 2-naphthol and is considered a moderately strong base.[6] In solution, it dissociates to form the sodium cation (Na+) and the 2-naphtholate anion. The 2-naphtholate anion is the active basic species, readily accepting a proton from a suitable donor. Its basicity is a direct consequence of the acidity of its conjugate acid, 2-naphthol. Given that 2-naphthol is a weak acid (pKa ≈ 9.51), its conjugate base, the 2-naphtholate anion, is a relatively strong base. This property makes this compound a useful reagent in organic synthesis for deprotonation reactions.[7]

References

- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Naphthol | 135-19-3 [m.chemicalbook.com]

- 4. Showing Compound 2-Naphthol (FDB000877) - FooDB [foodb.ca]

- 5. aa6kj.hopto.org [aa6kj.hopto.org]

- 6. Page loading... [guidechem.com]

- 7. Buy this compound | 875-83-2 [smolecule.com]

An In-depth Technical Guide to Resonance Structures and Electron Delocalization in Sodium 2-Naphtholate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of sodium 2-naphtholate, with a focus on its resonance structures and the resulting electron delocalization. This understanding is critical for professionals in drug development and materials science, as the electronic distribution within a molecule dictates its reactivity, interaction with biological targets, and physical properties.

Core Concept: Resonance and Electron Delocalization in the 2-Naphtholate Anion

The chemical behavior of this compound is fundamentally governed by the structure of the 2-naphtholate anion. The negative charge on the oxygen atom is not localized; instead, it is delocalized across the entire naphthalene ring system through a series of resonance structures. This delocalization is a key factor in the stability and reactivity of the anion.

The resonance hybrid of the 2-naphtholate anion involves the participation of the oxygen's lone pair electrons with the π-electron system of the fused aromatic rings. This distribution of electron density can be depicted through several contributing resonance forms, with the negative charge appearing at various carbon atoms within the naphthalene scaffold, as well as on the oxygen atom. The true structure of the anion is a weighted average of these resonance contributors.

Visualization of Resonance Structures

The following diagram, generated using the DOT language, illustrates the principal resonance structures of the 2-naphtholate anion, demonstrating the delocalization of the negative charge.

Quantitative Data Summary

| Parameter | 2-Naphthol (Neutral) | 2-Naphtholate Anion (in basic solution) | Technique/Source |

| ¹H NMR (ppm) | |||

| H-1 | ~7.79 (d) | Shift expected | 1H NMR Spectroscopy[1] |

| H-3 | ~7.18 (d) | Shift expected | 1H NMR Spectroscopy[1] |

| H-4 | ~7.34 (t) | Shift expected | 1H NMR Spectroscopy[1] |

| H-5, H-8 | ~7.79 (m) | Shift expected | 1H NMR Spectroscopy[1] |

| H-6, H-7 | ~7.4 (m) | Shift expected | 1H NMR Spectroscopy[1] |

| OH | ~4.92 (s) | Absent | 1H NMR Spectroscopy[1] |

| ¹³C NMR (ppm) | |||

| C-1 | 109.9 | Shift expected | 13C NMR Spectroscopy[2] |

| C-2 | 153.6 | Shift expected | 13C NMR Spectroscopy[2] |

| C-3 | 118.0 | Shift expected | 13C NMR Spectroscopy[2] |

| C-4 | 129.3 | Shift expected | 13C NMR Spectroscopy[2] |

| C-4a | 130.3 | Shift expected | 13C NMR Spectroscopy[2] |

| C-5 | 128.0 | Shift expected | 13C NMR Spectroscopy[2] |

| C-6 | 124.0 | Shift expected | 13C NMR Spectroscopy[2] |

| C-7 | 126.9 | Shift expected | 13C NMR Spectroscopy[2] |

| C-8 | 126.7 | Shift expected | 13C NMR Spectroscopy[2] |

| C-8a | 135.0 | Shift expected | 13C NMR Spectroscopy[2] |

| UV-Vis (nm) | |||

| λmax in water | 273.6, 321.6 | ~345 | UV-Vis Spectroscopy[3][4][5] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2-naphthol.

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a known quantity of 2-naphthol in a minimal amount of ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution to the stirred solution of 2-naphthol at room temperature.

-

The reaction is typically exothermic. Continue stirring for 30 minutes to ensure complete reaction.

-

The resulting solution contains this compound. For isolation, the solvent can be removed under reduced pressure.

-

The solid product can be washed with a small amount of cold ethanol and dried under vacuum.

Characterization by UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of the 2-naphtholate anion.

Materials:

-

This compound (or 2-naphthol and a strong base like NaOH)

-

Distilled water

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in distilled water.

-

From the stock solution, prepare a series of dilutions in distilled water.

-

Record the UV-Vis absorption spectrum for each dilution over a wavelength range of 200-400 nm, using distilled water as a blank.

-

Identify the wavelength of maximum absorbance (λmax) for the 2-naphtholate anion.[4]

-

A shift in λmax to a longer wavelength (bathochromic shift) is expected upon deprotonation of 2-naphthol, consistent with increased conjugation in the anion.

Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the 2-naphtholate anion.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum. The absence of the phenolic proton signal and upfield or downfield shifts of the aromatic protons compared to 2-naphthol are indicative of anion formation.

-

Acquire the ¹³C NMR spectrum. Shifts in the carbon resonances, particularly for the carbon atom bonded to the oxygen and the ortho and para positions, will provide evidence of charge delocalization.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from the theoretical understanding of resonance to the experimental validation of electron delocalization in this compound.

Conclusion

The resonance structures of the 2-naphtholate anion provide a fundamental framework for understanding its electronic properties. The delocalization of the negative charge across the naphthalene ring system leads to a stabilized anion with a distributed electron density. This delocalization can be experimentally observed through techniques such as UV-Vis and NMR spectroscopy, which show characteristic shifts upon formation of the anion from 2-naphthol. A thorough understanding of these principles is essential for the rational design of molecules with desired chemical and biological activities.

References

Methodological & Application

Application Notes & Protocols: Azo Coupling Reactions with Sodium 2-Naphtholate

Introduction

Azo coupling is a diazotization reaction that is used to produce azo dyes. Azo compounds, characterized by the functional group R-N=N-R', are significant in various industries, including textiles, pharmaceuticals, and food, due to their intense colors.[1][2] The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile.[3] Sodium 2-naphtholate, the salt of 2-naphthol (also known as β-naphthol), is a classic and highly effective coupling partner.[4] Its phenoxide group activates the aromatic ring system, making it highly susceptible to electrophilic attack by the diazonium ion.[4]

The reaction's efficiency and the final product's properties are highly dependent on precise control of experimental conditions, particularly temperature and pH.[5][6] Diazonium salts are notoriously unstable and can be explosive in their dry, solid state; therefore, they are almost always prepared in a cold aqueous solution and used immediately.[7] The coupling reaction with phenols and naphthols requires a mildly alkaline medium to facilitate the formation of the more nucleophilic phenoxide ion, ensuring an efficient reaction.[4][5]

These notes provide a detailed, generalized protocol for the synthesis of an azo dye using an aromatic amine and this compound, along with quantitative data and troubleshooting guidelines for researchers, scientists, and professionals in drug development.

Experimental Workflow

The synthesis is a sequential two-part process involving diazotization and azo coupling, where precise temperature control is critical for success.

Caption: Experimental workflow for azo dye synthesis.

Detailed Experimental Protocol

This protocol provides a generalized methodology for the synthesis of an azo dye, exemplified by the coupling of a primary aromatic amine with this compound.

Safety Precautions:

-

All procedures should be conducted in a well-ventilated fume hood.[7]

-

Personal protective equipment (safety goggles, lab coat, gloves) is mandatory.[7]

-

Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive and should be handled with care.[7]

-

Diazonium salts can be explosive when dry. They must be kept in a cold aqueous solution at all times and should not be isolated.[7]

Materials and Reagents:

-

Primary Aromatic Amine (e.g., Aniline, Sulfanilic Acid, 4-Aminophenol)

-

2-Naphthol (β-Naphthol)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beakers or Conical Flasks

-

Magnetic Stirrer and Stir Bar

-

Pipettes or Droppers

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

Part A: Preparation of the Diazonium Salt

The objective of this step is to convert the primary aromatic amine into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3]

-

Prepare Amine Solution: In a beaker, dissolve the primary aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid and distilled water. Gentle heating may be required for some amines, like sulfanilic acid, to achieve complete dissolution.[8]

-

Cooling: Cool the solution to 0-5°C in an ice-water bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[8][9] Some precipitation of the amine hydrochloride salt may occur, which is acceptable.[5]

-

Prepare Nitrite Solution: In a separate small beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol) in distilled water.[10]

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution.[10] Ensure the temperature of the reaction mixture does not rise above 5°C during the addition.[4]

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 5-10 minutes to ensure the diazotization is complete. The resulting mixture is the diazonium salt solution, which should be used immediately in the next step.[8]

Part B: Preparation of the this compound Solution

The coupling component is prepared by dissolving 2-naphthol in an alkaline solution to form the highly nucleophilic this compound.[4]

-

Dissolve 2-Naphthol: In a separate, larger beaker, dissolve 2-naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH or 2.5 M NaOH).[9] Use a sufficient volume to ensure complete dissolution.

-

Cooling: Place this beaker in an ice-water bath and cool the solution to 0-5°C with stirring.[9]

Part C: The Azo Coupling Reaction

This is an electrophilic aromatic substitution where the diazonium ion (electrophile) attacks the electron-rich 2-naphtholate ring.[4]

-

Coupling: While maintaining vigorous stirring and low temperature (0-10°C), slowly add the freshly prepared diazonium salt solution (from Part A) to the cold this compound solution (from Part B).[4][7]

-

Precipitation: A brightly colored precipitate of the azo dye should form almost immediately upon mixing.[8] The color can range from orange to red to brown, depending on the specific aromatic amine used.[4][10]

-

Reaction Completion: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction goes to completion.[4]

Part D: Isolation and Purification

The solid azo dye product is separated from the reaction mixture.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the solid product on the filter with a small amount of cold distilled water to remove any unreacted salts or impurities.[8]

-

Drying: Allow the product to air-dry on the funnel by maintaining suction for a few minutes. For complete drying, the product can be transferred to a watch glass and left in a desiccator or a low-temperature oven.

Quantitative Data

The efficiency of azo coupling reactions is highly dependent on the reaction parameters. The following tables summarize key conditions and reported results from various syntheses involving 2-naphthol.

Table 1: General Optimized Reaction Conditions

| Parameter | Optimal Condition | Rationale & Notes |

|---|---|---|

| Temperature | 0-5°C | Essential for the stability of the diazonium salt.[9] Higher temperatures lead to decomposition and formation of phenolic byproducts.[11] |

| pH (Coupling) | Mildly Alkaline (pH 8-10) | Required to deprotonate 2-naphthol into the more reactive 2-naphtholate ion.[1][5] |

| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1 | A slight excess of sodium nitrite ensures complete diazotization.[5] |

| Reactant Ratio | Diazo:Coupler ≈ 1:1 | A stoichiometric ratio is generally effective for high conversion.[5] |

| Reaction Time | Diazotization: 5-15 min | Reaction is typically rapid at low temperatures.[5][8] |

| Reaction Time | Coupling: 10-60 min | Stirring for a sufficient period ensures the reaction goes to completion.[5] |

Table 2: Examples of Azo Coupling Reactions with 2-Naphthol

| Aromatic Amine | Product Name | Reported Yield | Reference |

|---|---|---|---|

| Aniline | 1-Phenylazo-2-naphthol (Sudan I) | 13.46 g (from 10 mL aniline) | [9] |

| 4-Chloroaniline | 1-(4-Chlorophenylazo)-2-naphthol | 92% | [2] |

| 4-Methylaniline | 1-(4-Methylphenylazo)-2-naphthol | 76.53% | [2] |

| 4-Nitroaniline | 1-(4-Nitrophenylazo)-2-naphthol | 67.33% | [2] |

| m-Toluidine | (E)-1-(m-tolyldiazenyl)naphthalen-2-ol | High Yield (Flow Synthesis) | [6] |

| 4-Aminophenol | 1-(4-Hydroxyphenylazo)-2-naphthol | Not specified, but forms a brick-red precipitate |[8] |

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 4. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. biotechjournal.in [biotechjournal.in]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols: The Role of Sodium 2-Naphtholate in the Synthesis of Azo Dyes and Pigments

Introduction

Sodium 2-naphtholate, the sodium salt of 2-naphthol (β-naphthol), is a cornerstone intermediate in the chemical industry, particularly in the manufacturing of synthetic colorants.[1][2] Its utility stems from its role as a potent coupling component in the synthesis of a vast array of azo dyes and pigments.[2][3] Azo compounds are characterized by the presence of an azo group (–N=N–) that links two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[4][5] Representing over 60% of all synthetic dyes used globally, their applications span textiles, printing, paints, plastics, and even biomedical research.[5][6]

The synthesis is a robust two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks the electron-rich this compound.[5][7] The alkaline conditions typically used for the coupling reaction ensure the deprotonation of 2-naphthol to the more reactive 2-naphtholate ion, facilitating the electrophilic aromatic substitution.[4][8] This document provides detailed protocols for the synthesis of representative azo dyes and pigments using this compound, summarizes key quantitative data, and illustrates the underlying chemical pathways.

General Principles of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-stage procedure. The overall workflow involves the preparation of the two key reactants followed by their combination under controlled conditions to yield the final product.

Figure 1: General experimental workflow for the synthesis of azo dyes and pigments.

Application Protocol 1: Synthesis of 1-Phenylazo-2-naphthol (Sudan I)

This protocol details the synthesis of Sudan I, a bright orange-red azo dye, from aniline and 2-naphthol. The reaction proceeds via the diazotization of aniline to form benzene diazonium chloride, which then couples with this compound.[4][8]

Materials:

-

Aniline (4.5-5.0 mL)

-

Concentrated Hydrochloric Acid (HCl, ~12-15 mL)

-

Sodium Nitrite (NaNO₂, 4.0 g)

-

2-Naphthol (β-naphthol, 7.2-8.0 g)

-

Sodium Hydroxide (NaOH, 5.0 g)

-

Distilled Water

-

Ice

-

Ethanol or Glacial Acetic Acid (for recrystallization)

Experimental Protocol:

Part A: Preparation of Benzene Diazonium Chloride Solution

-

In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 12 mL of concentrated HCl and 20 mL of distilled water.[4][8]

-

Cool this solution to 0-5 °C in an ice bath. The aniline hydrochloride may precipitate as a fine white solid.[4]

-

In a separate beaker, dissolve 4.0 g of sodium nitrite in 15-20 mL of distilled water and cool the solution in the ice bath.[8][9]

-

Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride suspension with constant, vigorous stirring.[4][8]

-

Maintain the temperature below 5 °C throughout the addition. The completion of diazotization is indicated when the solution gives a positive test with starch-iodide paper (turns blue).[10] The resulting clear solution is the benzene diazonium chloride.

Part B: Preparation of this compound Solution

-

In a separate 500 mL beaker, dissolve 8.0 g of 2-naphthol in a solution of 5.0 g of NaOH in 50-60 mL of water.[8][9]

-

Stir until the 2-naphthol is completely dissolved to form the this compound solution.

Part C: Azo Coupling Reaction

-

Slowly, and with constant stirring, add the cold benzene diazonium chloride solution (Part A) to the cold this compound solution (Part B).[4][8]

-

A bright orange or scarlet red precipitate of 1-phenylazo-2-naphthol (Sudan I) will form immediately.[8][9]

-

Continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction goes to completion. Do not allow the temperature to rise above 10 °C.[4]

Part D: Isolation and Purification

-

Collect the crude solid product by suction filtration using a Büchner funnel.

-

Wash the precipitate on the filter paper with a generous amount of cold water to remove any unreacted salts.[4]

-

Dry the crude product. For purification, recrystallize the solid from hot ethanol or glacial acetic acid to obtain pure crystals of 1-phenylazo-2-naphthol.[8]

Figure 2: Synthesis pathway for 1-Phenylazo-2-naphthol (Sudan I).

Application Protocol 2: Synthesis of C.I. Pigment Red 3

C.I. Pigment Red 3, also known as Toluidine Red, is a widely used red pigment known for its bright scarlet hue.[11] It is synthesized by the diazotization of 2-nitro-p-toluidine and subsequent coupling with 2-naphthol.[11][12]

Materials:

-

2-Nitro-p-toluidine (4-methyl-2-nitroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Experimental Protocol:

Part A: Diazotization of 2-Nitro-p-toluidine

-

Prepare a suspension of 2-nitro-p-toluidine in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

-

Prepare a cold aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution to the chilled amine suspension. Maintain the temperature strictly between 0-5 °C to form the stable diazonium salt.

Part B: Preparation of this compound Solution

-

In a separate reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form this compound.

-

Cool this solution to below 10 °C using an ice bath.

Part C: Azo Coupling and Pigment Formation

-

Slowly add the cold diazonium salt solution (Part A) to the cold this compound solution (Part B) with efficient stirring.

-

A dark red precipitate of C.I. Pigment Red 3 will form.[11]

-

Control the pH of the coupling mixture, typically maintaining it in the weakly acidic to neutral range to optimize pigment particle size and properties.

-

After the addition is complete, continue stirring the slurry for several hours to ensure complete reaction.

Part D: Isolation and Finishing

-

Filter the pigment slurry.

-

Wash the filter cake extensively with water to remove soluble impurities.

-

Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C) to obtain the final C.I. Pigment Red 3 powder.

Figure 3: Synthesis pathway for C.I. Pigment Red 3.

Quantitative Data Summary

The following table summarizes key quantitative data for dyes and pigments synthesized using 2-naphthol as the coupling component, as reported in the cited literature.

| Product Name | C.I. Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectral Data (λmax) | Reference |

| 1-Phenylazo-2-naphthol | Sudan I | C₁₆H₁₂N₂O | 27.5 - 94.6 | 123 - 137 | 489 nm | [13][14] |

| C.I. Pigment Red 3 | Toluidine Red | C₁₇H₁₃N₃O₃ | Not Reported | 270 - 272 | Not Reported | [11] |

| 1-Amino-2-naphthol HCl | (Reduced Sudan I) | C₁₀H₁₀ClNO | 72.2 | Not Reported | 316 nm, 480 nm | [15] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

This compound is an indispensable intermediate for the synthesis of a wide spectrum of azo dyes and pigments. The fundamental chemistry, involving diazotization followed by azo coupling, is a versatile and scalable method for producing colorants with varied hues and properties, from the brilliant orange-red of Sudan I to the robust scarlet of C.I. Pigment Red 3.[2][4][11] The protocols and data presented herein provide a comprehensive guide for researchers and professionals engaged in the synthesis and development of novel colorants and functional organic materials. The ability to modify both the amine and the naphthol components allows for fine-tuning of color, fastness, and other physicochemical properties, ensuring the continued importance of this chemical class in industry and research.[2]

References

- 1. News - Application of 2-naphthol [mit-ivy.com]

- 2. nbinno.com [nbinno.com]

- 3. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. CI PIGMENT RED 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. scribd.com [scribd.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

Application Notes and Protocols: Sodium 2-Naphtholate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-naphtholate, the sodium salt of 2-naphthol, is a versatile and crucial reagent in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from the nucleophilic character of the naphthoxide ion, which readily participates in reactions such as the Williamson ether synthesis and other nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound (or its in situ generated equivalent) in the preparation of key pharmaceutical compounds.

Overview of Applications

This compound is a key building block in the synthesis of several classes of drugs, primarily due to the presence of the naphthalene moiety in the final drug structure. The naphthalene group often imparts desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance drug absorption and distribution.

Key therapeutic areas where intermediates derived from this compound are employed include:

-

Cardiovascular Agents: The synthesis of β-adrenergic receptor antagonists (beta-blockers), such as Propranolol, is a classic example.

-

Antifungal Agents: A range of allylamine and thiocarbamate antifungals, including Naftifine, Terbinafine, Butenafine, and Tolnaftate, utilize a naphthalene-containing precursor.

General Reaction: Williamson Ether Synthesis

A primary application of this compound is in the Williamson ether synthesis, where it acts as a potent nucleophile to displace a leaving group from an alkyl halide, forming an ether linkage. This reaction is fundamental to the synthesis of many of the pharmaceutical intermediates discussed herein.

The general workflow for this synthesis is as follows:

Caption: General workflow of the Williamson ether synthesis using this compound.

Synthesis of Propranolol Intermediate

Propranolol is a non-selective beta-blocker used in the treatment of hypertension, angina, and other cardiovascular disorders.[1] A key step in its synthesis involves the reaction of 2-naphthol with epichlorohydrin, where the in situ generated this compound acts as the nucleophile.

Experimental Protocol: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-naphthol (230 g, 1.59 mol), epichlorohydrin (612.5 g, 6.65 mol), and triethylamine (8 mL).[2]

-

Reaction: Heat the mixture to 65°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, distill off the excess epichlorohydrin under reduced pressure at 100°C.[2]

-

Purification: The resulting crude product, 1-(naphthalen-1-yloxy)-2,3-epoxypropane, can be used in the next step without further purification.

The intermediate is then reacted with isopropylamine to yield propranolol.[2]

Quantitative Data: Propranolol Synthesis

| Parameter | Value | Reference |

| Intermediate | 1-(naphthalen-1-yloxy)-2,3-epoxypropane | [2] |

| Starting Material | 1-Naphthol | [2] |

| Reagents | Epichlorohydrin, Triethylamine | [2] |

| Reaction Temperature | 65°C | [2] |

| Reaction Time | 8 hours | [2] |

| Intermediate Yield | 94.1% | |

| Final Product | Propranolol | [2] |

| Final Yield | 88.7% - 92.7% | [2] |

| Final Purity (HPLC) | 96.5% - 99.9% | [2] |

Signaling Pathway: β-Adrenergic Receptor Blockade by Propranolol

Propranolol functions by blocking the β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.[3] This leads to a reduction in heart rate and myocardial contractility.[3]

Caption: Propranolol blocks the β-adrenergic signaling pathway.

Synthesis of Antifungal Agent Intermediates

Several important antifungal drugs are synthesized from naphthalene-derived intermediates. These drugs, including naftifine, terbinafine, and butenafine, act by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6]

Experimental Workflow: General Synthesis of Allylamine Antifungals

The synthesis of these antifungals often involves the N-alkylation of a pre-formed N-methyl-1-naphthalenemethylamine with a suitable chloro- or bromo-alkene/alkyne.

Caption: General synthetic workflow for allylamine antifungal agents.

Experimental Protocols

Naftifine Hydrochloride:

-

Reaction Setup: In a reactor, add 30-35% sodium hydroxide (170-200 ml), N-methyl-1-naphthalenemethylamine (171 g), and toluene (1 L).[7]

-

Reaction: Heat the mixture to reflux. Add cinnamyl chloride (153 g) dropwise over 2 hours. Continue stirring and refluxing for another 5 hours.[7]

-

Work-up: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer with water (2 x 500 ml).[7]

-

Purification: Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to acidify. The oily product will solidify. Filter and dry the solid to obtain naftifine hydrochloride.[7]

Terbinafine:

-

Reaction Setup: Slowly add monomethylamine to purified water, followed by an acid-binding agent (potassium carbonate or sodium carbonate).[8]

-

Reaction: Simultaneously and slowly add 1-chloromethyl naphthalene and 1-chloro-6,6-dimethyl-2-hepten-4-yne to the solution at 10-20°C. React for 2-3 hours at this temperature.[8]

-

Work-up: Extract the reaction mixture with chloroform. Concentrate the organic layer under reduced pressure.[8]

-

Purification: Add ethyl acetate to the residue to crystallize the terbinafine.[8]

Butenafine Hydrochloride:

-

Reaction Setup: Under an inert gas atmosphere, add a catalyst, N-methyl-1-naphthalenemethylamine, p-tert-butyl benzyl alcohol, and a reaction solvent to a sealed vessel.[9]

-

Reaction: Seal and heat the reaction mixture until completion.[9]

-

Work-up: Extract the product with a suitable solvent and concentrate under reduced pressure.[9]

-

Purification: Form the hydrochloride salt by adding HCl in an organic solvent, then filter and dry the product.[9]

Quantitative Data: Antifungal Synthesis

| Parameter | Naftifine | Terbinafine | Butenafine | Reference |

| Starting Intermediate | N-methyl-1-naphthalenemethylamine | N-methyl-1-naphthalenemethylamine | N-methyl-1-naphthalenemethylamine | [7][8][9] |

| Key Reagents | Cinnamyl chloride, NaOH | 1-chloro-6,6-dimethyl-2-hepten-4-yne, K2CO3 | p-tert-butyl benzyl alcohol, Catalyst | [7][8][9] |

| Solvent | Toluene | Water | Various organic solvents | [7][8][9] |

| Reaction Conditions | Reflux | 10-20°C | Elevated temperature | [7][8][9] |

| Yield | 55% (based on reacted naphthalene) | High yield | High yield and purity | [7][8][9] |

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The allylamine antifungals inhibit squalene epoxidase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12] This disruption of the cell membrane leads to fungal cell death.

Caption: Allylamine antifungals inhibit squalene epoxidase in the ergosterol biosynthesis pathway.

Synthesis of Tolnaftate

The likely reaction involves the formation of a thiocarbamoyl chloride from N-methyl-m-toluidine and thiophosgene, which then reacts with this compound.

Safety and Handling

This compound is a flammable solid and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For more detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of a wide range of pharmaceutical intermediates. Its application in the Williamson ether synthesis and other nucleophilic substitution reactions allows for the efficient construction of the core structures of important drugs in cardiovascular and antifungal therapies. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to utilize this key reagent in their synthetic endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 3. droracle.ai [droracle.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 8. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 9. CN113493388A - Synthesis method of butenafine hydrochloride - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction